molecular formula C17H17N5OS2 B2822613 (4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1171608-43-7

(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2822613
CAS No.: 1171608-43-7
M. Wt: 371.48
InChI Key: FPFGSXYTRFVAEV-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles . Piperazines, on the other hand, are a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which would include the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a wide range of biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Pharmacokinetics and Metabolism

The study on the orexin 1 and 2 receptor antagonist, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), provided detailed insights into its disposition and metabolism in humans. This research highlighted the complex metabolic pathways involved, including the principal route via oxidation of the benzofuran ring. This study could serve as a reference for understanding the metabolic fate of similar compounds in the body (Renzulli et al., 2011).

Pharmacological Evaluation of Piperazine Derivatives

Another study focused on the anxiolytic-like effect of a new compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), illustrating the pharmacological screening and evaluation processes for new compounds. It explored the compound's impact on behavioral parameters and its interaction with benzodiazepine and nicotinic pathways, providing a framework for assessing similar chemical entities (Brito et al., 2017).

Mechanism of Action and Potential Therapeutic Applications

Research on ST2472, a novel antipsychotic, demonstrated its effect on prepulse inhibition, offering insights into the antipsychotic potential and mechanism of action of piperazine derivatives. This could guide further investigation into therapeutic applications of compounds with similar chemical structures (Lombardo et al., 2009).

Occupational Exposure and Dermatological Effects

A case study discussed the dermatological and respiratory symptoms associated with exposure to methylisothiazolinone and methylchloroisothiazolinone, emphasizing the importance of understanding the occupational and environmental health risks of chemical compounds. Although not directly related to the compound , it underscores the significance of safety assessments for chemicals (Herry et al., 2016).

Future Directions

The development of new analogs of bioactive heterocyclic compounds, such as thiazoles and piperazines, is a major challenge in synthetic organic and medicinal chemistry . These compounds have exciting implications in drug discovery and development .

Properties

IUPAC Name

[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS2/c1-24-12-2-3-13-15(10-12)25-17(20-13)22-8-6-21(7-9-22)16(23)14-11-18-4-5-19-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFGSXYTRFVAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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